molecular formula C13H20N2O B13176800 2-tert-Butyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

2-tert-Butyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13176800
M. Wt: 220.31 g/mol
InChI Key: KCNABPMGLMKMKI-UHFFFAOYSA-N
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Description

2-tert-Butyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a pyridine ring, with tert-butyl and methyl substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization in the presence of a base . The reaction conditions often include heating under reflux with methanol sodium in butanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with kinase enzymes and other regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-tert-Butyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both tert-butyl and methyl groups can enhance its stability and potentially its interaction with biological targets.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-tert-butyl-6-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C13H20N2O/c1-9-6-5-7-11-14-10(13(2,3)4)8-12(16)15(9)11/h8-9H,5-7H2,1-4H3

InChI Key

KCNABPMGLMKMKI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=NC(=CC(=O)N12)C(C)(C)C

Origin of Product

United States

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